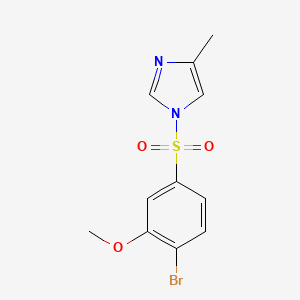
4-Prop-2-enoyl-1-(2,2,2-trifluoroethyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Prop-2-enoyl-1-(2,2,2-trifluoroethyl)piperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as TFP or trifluoperazine, and it belongs to the class of phenothiazine derivatives. TFP has been extensively studied for its biological and pharmacological properties, making it a promising candidate for further research and development.
Mechanism of Action
The mechanism of action of TFP is not fully understood, but it is believed to involve the inhibition of dopamine and serotonin receptors in the brain. TFP is also thought to have a sedative effect on the central nervous system, which may contribute to its antipsychotic and antiemetic properties.
Biochemical and Physiological Effects
TFP has been shown to have a range of biochemical and physiological effects, including the inhibition of dopamine and serotonin receptors, the modulation of calcium channels, and the inhibition of phospholipase A2. These effects may contribute to the therapeutic properties of TFP, but they may also have unintended side effects.
Advantages and Limitations for Lab Experiments
TFP has several advantages for use in laboratory experiments, including its well-established pharmacological properties, its high potency, and its ability to cross the blood-brain barrier. However, TFP also has several limitations, including its potential for toxicity and its narrow therapeutic window.
Future Directions
There are several potential future directions for research on TFP, including the development of new derivatives and analogs with improved pharmacological properties, the investigation of TFP's potential in treating other neurological disorders, and the exploration of TFP's potential as a research tool in neurobiology and pharmacology. Additionally, further research is needed to fully understand the mechanism of action of TFP and its potential side effects.
Synthesis Methods
The synthesis of TFP involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing TFP is the condensation reaction between 2,2,2-trifluoroethylamine and 4-propenoyl-1-piperazinone. This reaction is typically carried out in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, and a suitable solvent, such as ethanol or methanol.
Scientific Research Applications
TFP has been extensively studied for its potential applications in various fields, including pharmacology, neurobiology, and chemistry. In pharmacology, TFP has been shown to exhibit antipsychotic, antiemetic, and antihistaminic properties. Additionally, TFP has been studied for its potential to treat various neurological disorders, such as schizophrenia, bipolar disorder, and anxiety.
properties
IUPAC Name |
4-prop-2-enoyl-1-(2,2,2-trifluoroethyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-2-7(15)13-3-4-14(8(16)5-13)6-9(10,11)12/h2H,1,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYIDCYXQUZFKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(C(=O)C1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Prop-2-enoyl-1-(2,2,2-trifluoroethyl)piperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-{2-[2-(anilinocarbonyl)hydrazino]-2-oxoethoxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2645285.png)

![4-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide](/img/structure/B2645288.png)
![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2645289.png)
![1-{[1-(2,2-dimethylpropanoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B2645291.png)

![Methyl 3-{[(pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2645298.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2645299.png)
![N-(4-fluoro-3-nitrophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2645300.png)



![1-[2-(4-Fluoro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine](/img/structure/B2645304.png)